3′-Azido-2′,3′-dideoxy-5-methylcytidine (AzddMeC), also known as CS-92, is a synthetic nucleoside analog. [] It shares structural similarities with both 3′-azido-3′-deoxythymidine (AZT) and 2′,3′-dideoxycytidine (ddC). [, ] AzddMeC has been primarily studied for its potent and selective inhibitory activity against human immunodeficiency virus type 1 (HIV-1) in vitro. [, ]
AzddMeC acts as a potent and selective inhibitor of HIV-1 reverse transcriptase. [] After entering the cell, AzddMeC is phosphorylated to its active triphosphate form (AzddMeC-TP). [] AzddMeC-TP then acts as a competitive inhibitor of HIV-1 reverse transcriptase, exhibiting a 30-fold greater affinity for the enzyme than its natural substrate, ddCTP. [] This inhibition prevents the reverse transcription of the viral RNA into DNA, effectively blocking HIV-1 replication. []
The primary application of AzddMeC identified in the provided abstracts is its potential as an antiviral agent against HIV-1 infection. [, , ] Studies have demonstrated its efficacy in inhibiting HIV-1 replication in human lymphocytes and macrophages in vitro, showing greater potency than AZT in some cases. [] Further research is needed to explore its potential for clinical use in HIV-1 treatment.
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8